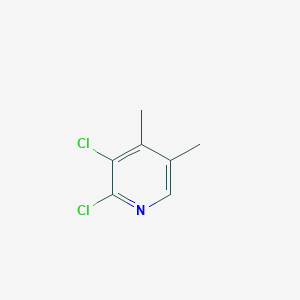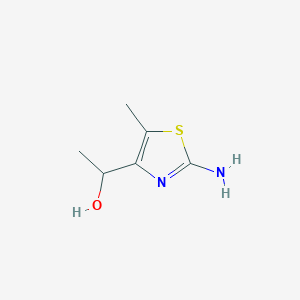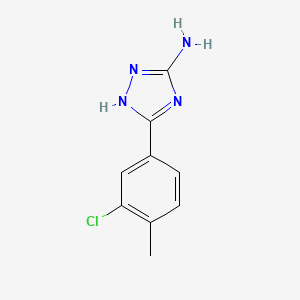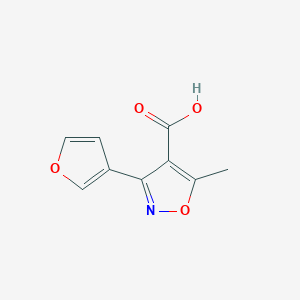
2,3-Dichloro-4,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4,5-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4,5-dimethylpyridine typically involves the chlorination of 4,5-dimethylpyridine. One common method includes the reaction of 4,5-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
2,3-Dichloro-4,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Reduction: Products include reduced derivatives with different functional groups.
科学的研究の応用
2,3-Dichloro-4,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-4,5-dimethylpyridine involves its interaction with specific molecular targets. The chlorine atoms and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include nucleophilic substitution and electrophilic addition, which facilitate the formation of new chemical bonds and the modification of existing ones.
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-4,6-dimethylpyridine
- 2,4-Dichloro-5-methylpyrimidine
- 2,3-Dichloro-4,5-dimethylpyrimidine
Uniqueness
2,3-Dichloro-4,5-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms and two methyl groups in specific positions makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.
特性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC名 |
2,3-dichloro-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 |
InChIキー |
IZIBHGRKDNLNNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
![7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679037.png)

![3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide](/img/structure/B13679050.png)

![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)

![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)


![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)


